molecular formula C20H22N2O2S B496679 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE

2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B496679
M. Wt: 354.5g/mol
InChI Key: YMAZCJCRERFHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE is an organic compound that features a benzylsulfanyl group and a pyrrolidinylcarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.

    Acylation Reaction: The benzylsulfanyl chloride is then reacted with 4-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the pyrrolidinylcarbonyl group can interact with amine groups. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE
  • 2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanamide
  • 2-(benzylsulfanyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5g/mol

IUPAC Name

2-benzylsulfanyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O2S/c23-19(15-25-14-16-6-2-1-3-7-16)21-18-10-8-17(9-11-18)20(24)22-12-4-5-13-22/h1-3,6-11H,4-5,12-15H2,(H,21,23)

InChI Key

YMAZCJCRERFHOR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.